N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzamide group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyaniline to yield the benzamide derivative.
Coupling with Furan-2-Carboxylic Acid: The benzamide intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[4-METHOXY-3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[4-methoxy-3-[(3,4,5-trimethoxybenzoyl)amino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-16-8-7-14(23-22(26)17-6-5-9-31-17)12-15(16)24-21(25)13-10-18(28-2)20(30-4)19(11-13)29-3/h5-12H,1-4H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXDHIXWYSZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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